![molecular formula C10H13NO2 B3030574 Methyl 3-((methylamino)methyl)benzoate CAS No. 922163-35-7](/img/structure/B3030574.png)
Methyl 3-((methylamino)methyl)benzoate
Overview
Description
“Methyl 3-((methylamino)methyl)benzoate” is a chemical compound with the molecular formula C9H11NO2 . It is also known by other names such as “Methyl 3-amino-2-methylbenzoate” and "Benzoic acid, 3-amino-2-methyl-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methylamino group and a methyl benzoate group . The average mass of the molecule is 165.189 Da .Chemical Reactions Analysis
“this compound” is likely to undergo reactions similar to other benzoate esters. For instance, Methyl benzoate reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .Physical And Chemical Properties Analysis
“this compound” is a crystalline substance . It has a boiling point of 300 °C and a density of 1.146 g/mL at 25 °C . The refractive index n20/D is 1.573 .Scientific Research Applications
Antibacterial Applications
Methyl 3-((methylamino)methyl)benzoate derivatives have shown promising results in antibacterial activities. A study highlighted the synthesis and antibacterial efficacy of various derivatives on different bacterial strains. Compounds from this study exhibited potent inhibitory activities, marking them as candidates for further investigation in antibacterial applications (Murthy et al., 2011).
Insecticidal Properties
The compound has been explored for its insecticidal properties. A study evaluated the toxicity of methyl benzoate and its analogs against adult Aedes aegypti. Several analogs were found to be more toxic than the parent compound, indicating the potential of this compound derivatives in insect control (Larson et al., 2021).
Synthesis Technology
Advancements in the synthesis technology of this compound derivatives have been documented. One study optimized the synthesis technology of a particular derivative, highlighting its potential for industrial production due to its stable, simple, and high yield characteristics (Qiao-yun, 2012).
Chemical Studies
In-depth chemical studies involving this compound have been conducted. Research has focused on the enthalpy of formation and vibrational spectroscopy of methyl benzoate, providing valuable insights into its chemical properties and potential applications in various fields (Roux et al., 2002) (Maiti, 2014).
Environmental and Safety Considerations
Environmental and safety aspects of this compound have been a subject of research. Studies have assessed the cytotoxicity of methyl benzoate and its environmental implications, providing a basis for understanding its impact on human health and potential as an environmentally friendly pesticide (Bunch et al., 2020) (Mostafiz et al., 2022).
Safety and Hazards
“Methyl 3-((methylamino)methyl)benzoate” may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling the compound .
Mechanism of Action
Mode of Action
The mode of action of Methyl 3-((methylamino)methyl)benzoate is currently unknown due to the lack of scientific studies on this specific compound . The compound’s interaction with its targets and any resulting changes would depend on the nature of these targets, which are yet to be identified.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular processes.
properties
IUPAC Name |
methyl 3-(methylaminomethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-7-8-4-3-5-9(6-8)10(12)13-2/h3-6,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOPLEPGAJGWAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696041 | |
Record name | Methyl 3-[(methylamino)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
922163-35-7 | |
Record name | Methyl 3-[(methylamino)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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